![molecular formula C14H19ClN2O2 B3010600 N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide CAS No. 790263-92-2](/img/structure/B3010600.png)

N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

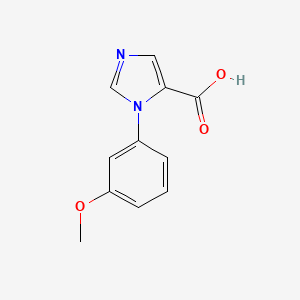

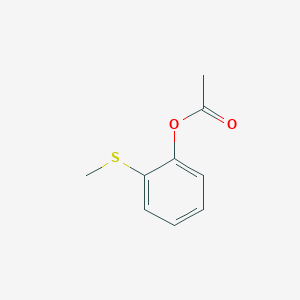

Description

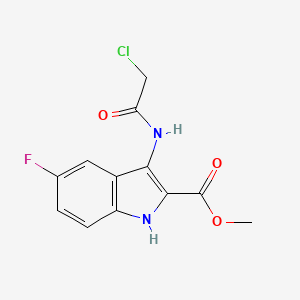

The compound "N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide" is a chemical entity that can be synthesized and utilized in various chemical reactions. It is structurally related to other compounds that have been synthesized and characterized in the literature, such as N-alkoxy α-halogenoacetamides, N-aryl-2-chloroacetamides, and various substituted acetamides. These compounds have been studied for their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides to produce tetrahydro-1,4-benzodiazepine-3-one derivatives, which can be achieved under mild reaction conditions and is scalable . Similarly, N-aryl-2-chloroacetamides have been used as electrophilic building blocks for the synthesis of thiazolo[3,2-a]pyrimidinones . The synthesis of these compounds typically involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Additionally, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been reported, which involves a sequence of reactions starting from 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of related acetamides has been investigated using spectroscopic techniques such as FTIR and FT-Raman, as well as quantum chemical methods like ab initio and DFT studies . These studies provide insights into the structural, thermodynamical, and vibrational characteristics of the compounds. The influence of substituents on the characteristic frequencies of the amide group has also been analyzed .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been tested for antibacterial activity against various microorganisms . Additionally, the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives has been evaluated, although the results indicated a lack of significant activity in this regard .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamides have been characterized through various analytical techniques. The crystal structures of some substituted acetamides have been determined, revealing the planarity of the phenyl rings and the acetamide group, as well as the effects of substitution on the molecular conformation . The synthesized compounds' purity has been confirmed by TLC, and their structures have been characterized by spectral data .

Scientific Research Applications

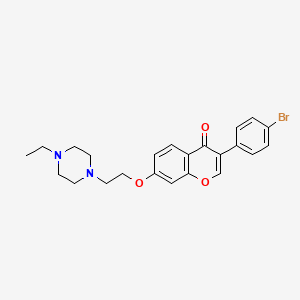

Anticancer Activities

Several derivatives of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide have been synthesized and evaluated for their potential anticancer activities. For instance, N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, prepared by reacting N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide, demonstrated notable anticancer activity in certain compounds (Tay, Yurttaş, & Demirayak, 2012). Similarly, new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides synthesized from N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides showed promising results as potential anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Antimicrobial and Cytotoxic Activity

The derivatives of this compound also demonstrate significant antimicrobial and cytotoxic activities. For example, a series of new azetidine-2-one derivatives of 1H-benzimidazole, synthesized from 2-chloro-N-phenylacetamide, exhibited good antibacterial activity and cytotoxic properties in vitro (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Herbicidal Activity

In agriculture, N-(1-Arylethenyl)-2-chloroacetamides, a derivative of the compound , were found to be effective herbicides against upland weeds (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).

Application in Organic Synthesis

The compound has also been used as a building block in organic synthesis. For instance, it was used in the synthesis of fused thiazolo[3,2-a]pyrimidinones (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Moreover, derivatives of this compound have been studied for their photovoltaic efficiency and potential in ligand-protein interactions, contributing to the field of material sciences and molecular biology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anticonvulsant Activity

Additionally, studies have been conducted on the anticonvulsant activity of derivatives of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide, contributing to neuropharmacology (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide are currently unknown

Pharmacokinetics

Given its molecular weight of 28277 , it is likely to have good oral bioavailability as compounds with a molecular weight below 500 generally have good absorption and permeability.

Result of Action

The molecular and cellular effects of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide’s action are currently unknown

properties

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJGTWKXELOOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3010517.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate](/img/structure/B3010527.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)

![N-butyl-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3010535.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B3010538.png)